![molecular formula C11H10BrF2NO2 B4182648 N-(2-bromo-4,6-difluorophenyl)tetrahydro-2-furancarboxamide](/img/structure/B4182648.png)
N-(2-bromo-4,6-difluorophenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)tetrahydro-2-furancarboxamide is a chemical compound used in scientific research for its unique properties. It is a furan-2-carboxamide derivative and is commonly referred to as BDF-631.
Mechanism of Action
BDF-631 works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target proteins. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
Studies have shown that BDF-631 can induce apoptosis (programmed cell death) in cancer cells by inhibiting CK2. Additionally, BDF-631 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using BDF-631 in lab experiments is its specificity for CK2, allowing for targeted inhibition of this enzyme. However, its efficacy can vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for research involving BDF-631. One area of interest is investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could explore its effects on other cellular processes and its potential for use in drug discovery.
Scientific Research Applications
BDF-631 has been used in various scientific studies as a tool to investigate the function of certain proteins and enzymes. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in many cellular processes such as cell division and DNA repair.
properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-7-4-6(13)5-8(14)10(7)15-11(16)9-2-1-3-17-9/h4-5,9H,1-3H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUPGRVLYYTIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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